1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The phenyl group attached to the piperidine ring adds to its structural complexity and potential reactivity.
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of tert-butyloxycarbonyl (boc) protected amino acids . These compounds are typically used in peptide synthesis, where they protect the amine group during the reaction .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group during organic synthesis, preventing unwanted reactions with the amine group . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-protected amino acids are commonly used in peptide synthesis . They play a crucial role in the formation of peptides, which are involved in various biochemical pathways.
Pharmacokinetics
The boc group generally improves the stability of the compound, which could potentially enhance its bioavailability .
Result of Action
As a boc-protected amino acid, it plays a crucial role in peptide synthesis . Peptides have diverse biological functions, including acting as hormones, neurotransmitters, and growth factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, temperature and solvent can influence the efficiency of the Boc group’s addition and removal .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines under basic conditions . This interaction is crucial for the selective protection of amino groups, preventing unwanted reactions during peptide synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective group, tert-butoxycarbonyl, can be removed under acidic conditions, allowing the release of the active amine . This deprotection step is essential for the subsequent biological activity of the synthesized peptides, impacting cellular functions such as protein synthesis and signal transduction.
Molecular Mechanism
The molecular mechanism of this compound involves the addition of the tert-butoxycarbonyl group to the amino group of the target molecule. This process is facilitated by di-tert-butyl dicarbonate in the presence of a base . The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during peptide synthesis. Upon completion of the synthesis, the tert-butoxycarbonyl group can be removed under acidic conditions, releasing the active amine for further biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under basic conditions but can be deprotected under acidic conditions . Over time, the deprotection process can lead to the release of the active amine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound maintains its stability and effectiveness in protecting amino groups during peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, there may be toxic or adverse effects due to the accumulation of the tert-butoxycarbonyl group . It is essential to determine the optimal dosage to achieve the desired protective effect while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amino groups . This interaction is crucial for the selective protection of amino groups, preventing unwanted reactions during peptide synthesis. The deprotection process under acidic conditions releases the active amine, which can then participate in various metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is transported across cell membranes and distributed within the cytoplasm, where it interacts with target molecules . The presence of the tert-butoxycarbonyl group enhances the compound’s stability and prevents unwanted reactions during transport and distribution.
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the cytoplasm and endoplasmic reticulum . The compound’s subcellular localization is influenced by its chemical properties and interactions with target molecules. The presence of the tert-butoxycarbonyl group directs the compound to specific compartments, where it can exert its protective effects on amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous or organic solvent conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl group and piperidine ring can undergo oxidation and reduction reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or trimethylsilyl iodide followed by methanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: The major product is the free amine derivative of the piperidine compound.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl group or piperidine ring, respectively.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidineacetic acid: Similar in structure but with an acetic acid moiety instead of a carboxylic acid.
tert-Butoxycarbonyl chloride: Used for introducing the Boc group into various compounds.
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Another Boc-protected compound used in synthetic chemistry.
Uniqueness
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is unique due to the combination of the Boc-protected amine and the phenyl group on the piperidine ring. This structural arrangement provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622547 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221141-79-3 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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